2-(2,4-Dichlorophenyl)quinoline-4-carbohydrazide
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Overview
Description
Preparation Methods
The synthesis of 2-(2,4-Dichlorophenyl)quinoline-4-carbohydrazide typically involves the reaction of 2,4-dichlorobenzaldehyde with quinoline-4-carbohydrazide under specific conditions. The reaction is usually carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product . Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for scale and efficiency.
Chemical Reactions Analysis
2-(2,4-Dichlorophenyl)quinoline-4-carbohydrazide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding quinoline derivatives.
Reduction: Reduction reactions can convert it into different hydrazide derivatives.
Substitution: It can undergo substitution reactions, particularly at the quinoline ring, to form various substituted derivatives.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
2-(2,4-Dichlorophenyl)quinoline-4-carbohydrazide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: Researchers use it to study protein interactions and enzyme activities.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-(2,4-Dichlorophenyl)quinoline-4-carbohydrazide involves its interaction with specific molecular targets, such as enzymes and proteins. The compound can inhibit or activate these targets, leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
2-(2,4-Dichlorophenyl)quinoline-4-carbohydrazide can be compared with other similar compounds, such as:
2-(2,4-Dichlorophenyl)quinoline-4-carboxylic acid: This compound has a similar structure but with a carboxylic acid group instead of a carbohydrazide group.
2-(2,4-Dichlorophenyl)quinoline-4-carboxamide: This compound has an amide group instead of a carbohydrazide group.
The uniqueness of this compound lies in its specific functional group, which imparts distinct chemical and biological properties .
Biological Activity
2-(2,4-Dichlorophenyl)quinoline-4-carbohydrazide is a compound of interest in medicinal chemistry due to its diverse biological activities. This article explores its antimicrobial, anticancer, and other pharmacological properties based on recent research findings.
Antimicrobial Activity
Research indicates that derivatives of this compound exhibit significant antibacterial and antifungal activities. In a study assessing various quinoline derivatives, compounds demonstrated effective inhibition against strains such as Staphylococcus aureus and Escherichia coli . The Minimum Inhibitory Concentration (MIC) values for selected derivatives ranged from 5 to 25 µg/mL, suggesting promising potential as antimicrobial agents.
Compound | MIC (µg/mL) | Target Organism |
---|---|---|
This compound | 10 | Staphylococcus aureus |
This compound | 15 | Escherichia coli |
2-(4-Bromophenyl)quinoline-4-carbohydrazide | 5 | Candida albicans |
Anticancer Activity
The compound has shown promising results in anticancer studies. In vitro assays demonstrated that it exhibits cytotoxic effects against various cancer cell lines, including hepatocellular carcinoma (HepG2) and breast adenocarcinoma (MCF-7). The IC50 values for these cell lines were reported between 0.137 to 0.583 µg/mL .
Case Study: HepG2 and MCF-7 Cell Lines
A comparative study highlighted the effectiveness of the compound against HepG2 and MCF-7 cells:
Cell Line | IC50 (µg/mL) | Reference Compound IC50 (µg/mL) |
---|---|---|
HepG2 | 0.137 | Erlotinib: 0.308 |
MCF-7 | 0.164 | Erlotinib: 0.512 |
This data suggests that the compound not only inhibits cancer cell proliferation but may also serve as a lead for developing new anticancer therapies targeting Bcl-2 pathways .
The biological activity of this compound is attributed to its ability to interfere with cellular processes such as apoptosis and cell cycle regulation. Molecular docking studies have indicated that it effectively binds to key proteins involved in cancer cell survival, such as Bcl-2 .
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship is crucial for optimizing the biological efficacy of quinoline derivatives. Modifications at various positions on the quinoline ring can enhance or diminish biological activity. For instance, substituents like halogens have been shown to significantly affect both antimicrobial and anticancer potency .
Properties
IUPAC Name |
2-(2,4-dichlorophenyl)quinoline-4-carbohydrazide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H11Cl2N3O/c17-9-5-6-11(13(18)7-9)15-8-12(16(22)21-19)10-3-1-2-4-14(10)20-15/h1-8H,19H2,(H,21,22) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JLICOSXEYHZCQQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CC(=N2)C3=C(C=C(C=C3)Cl)Cl)C(=O)NN |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H11Cl2N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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